molecular formula C23H24N4O3 B11147100 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Número de catálogo: B11147100
Peso molecular: 404.5 g/mol
Clave InChI: KIVNSOSPOCJGIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a quinazolin-4-one core linked via a butanamide chain to a 4-methoxy-substituted indole group. Quinazolinone derivatives are known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition.

Propiedades

Fórmula molecular

C23H24N4O3

Peso molecular

404.5 g/mol

Nombre IUPAC

N-[2-(4-methoxyindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C23H24N4O3/c1-30-21-9-4-8-20-18(21)11-14-26(20)15-12-24-22(28)10-5-13-27-16-25-19-7-3-2-6-17(19)23(27)29/h2-4,6-9,11,14,16H,5,10,12-13,15H2,1H3,(H,24,28)

Clave InChI

KIVNSOSPOCJGIE-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC2=C1C=CN2CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origen del producto

United States

Mecanismo De Acción

El mecanismo de acción de N-[2-(4-metoxi-1H-indol-1-il)etil]-4-(4-oxoquinazolin-3(4H)-il)butanamida implica su interacción con objetivos moleculares y vías específicos:

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Quinazolinone Derivatives

Compound 11m ()
  • Structure : (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
  • Key Differences : Shorter acetamide linker vs. butanamide in the target compound. The styryl group (benzo[d][1,3]dioxole) may enhance π-π stacking but reduce solubility.
  • Yield: 29.54%, suggesting challenging synthesis compared to the target compound’s analogs .
Compound 4g ()
  • Structure: N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • Key Differences: Acetamide linker and 2-amino-4-methoxyphenyl group. The amino group may facilitate hydrogen bonding, while the methoxy group mirrors the target’s indole substituent.
  • Synthesis : High yield (83%), indicating favorable synthetic feasibility for methoxy-containing analogs .
Compound 21 ()
  • Structure: Sulfonamide-linked quinazolinone with chlorophenyl hydrazone.
  • Key Differences: Sulfonamide and hydrazone groups confer carbonic anhydrase inhibition activity.

Butanamide-Linked Analogs

4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide ()
  • Structure: Similar butanamide linker but with a hydroxyquinazolinone and 1H-indol-5-yl group.
  • Key Differences : Hydroxy group vs. methoxy on indole; molecular weight 362.36. The methoxy group in the target compound may improve lipophilicity and oxidative stability .
N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide ()
  • Structure : Butanamide with 4-acetamidophenyl substituent.
  • Key Differences : Polar acetamidophenyl group vs. methoxyindole. The indole moiety in the target compound may enhance membrane permeability due to aromatic stacking .

Comparative Data Table

Compound Name/ID Core Structure Linker Type Key Substituents Molecular Weight Notable Activity Yield/Stability Notes
Target Compound Quinazolinone Butanamide 4-Methoxyindole ~362–380* Potential anticancer Pending synthesis data
4g () Quinazolinone Acetamide 2-Amino-4-methoxyphenyl N/A N/A 83% yield
11m () Quinazolinone Acetamide Benzo[d][1,3]dioxolyl styryl 455.19 Anticancer (implicit) 29.54% yield
4-(2-Hydroxy...) () Quinazolinone Butanamide 1H-Indol-5-yl, hydroxy 362.38 N/A Predicted stability
21 () Quinazolinone Hydrazone Chlorophenyl, sulfonamide N/A Carbonic anhydrase inhibitor 84% yield

*Estimated based on analogs.

Research Implications and Gaps

  • Synthesis Feasibility : High yields in methoxy-containing analogs (e.g., 4g, 83%) suggest the target compound’s synthesis is achievable. However, the indole group’s reactivity may require optimization .
  • Activity Prediction: The target’s structural similarity to anticancer quinazolinones () and antimicrobial acetamides () hints at dual applications. Further in vitro studies are needed.
  • Metabolic Stability : The 4-methoxy group on indole may reduce oxidative metabolism compared to hydroxy-substituted analogs (), enhancing bioavailability .

Actividad Biológica

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, enzyme inhibition, and molecular interactions, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : N-[2-(4-methoxy-1H-indol-2-yl)ethyl]acetamide

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro assays, focusing primarily on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibits potent cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values obtained from cytotoxicity assays:

Cell LineIC₅₀ (µg/mL)Reference Compound (IC₅₀)
MCF-7 (Breast)2.4 ± 0.1Vinblastine (2.3 ± 0.1)
HCT-116 (Colon)3.2 ± 0.1Colchicine (9.6 ± 0.1)
PC-3 (Prostate)2.5 ± 0.1Vinblastine (3.78 ± 0.01)
A549 (Lung)3.0 ± 0.1Colchicine (21.3 ± 0.03)
HepG-2 (Liver)5.0 ± 0.1Vinblastine (9.6 ± 0.1)

These results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting weaker effects on normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on key protein kinases involved in cancer progression, specifically EGFR and VEGFR-2.

KinaseIC₅₀ (µM)Reference Compound IC₅₀ (µM)
EGFR0.216 ± 1.1Sorafenib (0.230 ± 1.8)
VEGFR-20.259 ± 1.5Sorafenib (0.307 ± 1.2)

These findings suggest that the compound exhibits comparable inhibitory activity against these kinases, potentially contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Study :
    A study evaluated the cytotoxic effects of the compound against five human cancer cell lines using the MTT assay, which measures cell viability based on mitochondrial activity.
  • Molecular Docking Analysis :
    Molecular docking studies were conducted to understand the binding interactions of the compound with EGFR and VEGFR-2 active sites, providing insights into its mechanism of action.
  • Comparative Studies :
    Comparative assessments with established anticancer agents like Vinblastine and Colchicine highlight the potential of this compound as a novel therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.